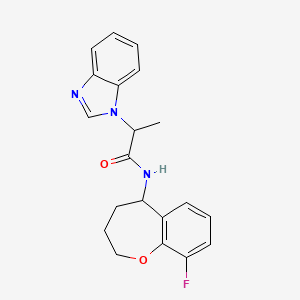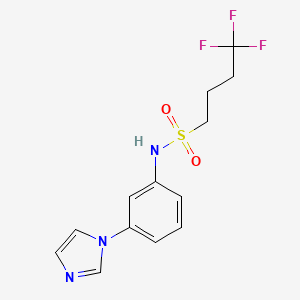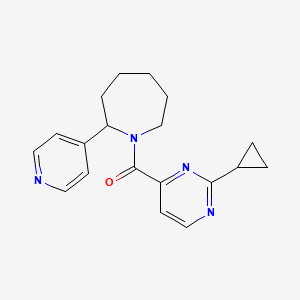![molecular formula C14H18BrN3O2S B6965914 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B6965914.png)
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide is a complex organic compound featuring a pyrrolidine ring substituted with a brominated cyanophenyl group and a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-[(2-chloro-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide
- 1-[1-[(2-fluoro-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide
Uniqueness
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications .
Propiedades
IUPAC Name |
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-17-21(19,20)10-13-3-2-6-18(13)9-12-5-4-11(8-16)7-14(12)15/h4-5,7,13,17H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQBFDBEJGRNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN1CC2=C(C=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6965853.png)

![2-[Methyl(2,2,2-trifluoroethyl)amino]-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B6965876.png)
![3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one](/img/structure/B6965891.png)
![1-butan-2-yl-N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6965895.png)
![N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6965901.png)
![3-(1H-imidazol-2-yl)-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B6965904.png)
![N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine](/img/structure/B6965906.png)


![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[1-(2-methylphenyl)pyrazol-4-yl]methanone](/img/structure/B6965932.png)
![2-cyclopropyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6965937.png)

![N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6965954.png)
